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Compound of Interest

Compound Name: Methyl 2-hydroxyhexadecanoate

Cat. No.: B093189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for Methyl 2-hydroxyhexadecanoate. The information is intended to

support research, development, and quality control activities involving this compound.

Spectroscopic Data
The following tables summarize the available spectroscopic data for Methyl 2-
hydroxyhexadecanoate.

Mass Spectrometry (MS)
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
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Parameter Value Source

Instrument SHIMADZU LKB-9000B --INVALID-LINK--[1]

Ionization Type Electron Ionization (EI) --INVALID-LINK--[1]

Ionization Energy 20 eV --INVALID-LINK--[1]

Top 5 Peaks (m/z and Relative

Intensity)

1 97 (99.99) --INVALID-LINK--[1]

2 83 (89.60) --INVALID-LINK--[1]

3 32 (80.80) --INVALID-LINK--[1]

4 57 (68.70) --INVALID-LINK--[1]

5 111 (57.60) --INVALID-LINK--[1]

Infrared (IR) Spectroscopy
Table 2: Infrared (IR) Spectroscopy Data

Spectral Region Characteristic Absorption Source

Vapor Phase IR Data available --INVALID-LINK--[1]

Note:

Specific peak assignments

were not available in the

searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental ¹H and ¹³C NMR data for Methyl 2-hydroxyhexadecanoate were not

available in the public databases searched. However, characteristic chemical shifts for similar

long-chain hydroxy fatty acid methyl esters can be predicted. The following tables provide

expected chemical shift ranges based on related compounds.

Table 3: Predicted ¹H NMR Chemical Shifts
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Protons
Expected Chemical Shift
(ppm)

Multiplicity

-CH₃ (terminal) ~ 0.88 Triplet

-(CH₂)n- ~ 1.25 Multiplet

-CH(OH)- ~ 3.6 - 4.2 Multiplet

-OCH₃ (ester) ~ 3.7 Singlet

-CH₂-CH(OH)- ~ 1.4 - 1.6 Multiplet

-OH Broad singlet Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm)

-CH₃ (terminal) ~ 14

-(CH₂)n- ~ 22 - 34

-CH(OH)- ~ 68 - 72

-OCH₃ (ester) ~ 52

C=O (ester) ~ 174

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of long-

chain hydroxy fatty acid methyl esters like Methyl 2-hydroxyhexadecanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify Methyl 2-hydroxyhexadecanoate and determine its

fragmentation pattern.

Methodology:
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Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

such as hexane or dichloromethane. If the compound is part of a complex mixture,

derivatization to its trimethylsilyl (TMS) ether may be necessary to improve volatility and

chromatographic performance.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., SHIMADZU

LKB-9000B).

GC Conditions:

Column: A non-polar capillary column (e.g., SE-30).

Carrier Gas: Helium.

Injection Mode: Split injection.

Temperature Program: An initial temperature of around 100°C, followed by a ramp to a

final temperature of approximately 260-280°C.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: Typically 70 eV (though 20 eV has also been reported).[1]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-500.

Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST,

Wiley) for compound identification. The fragmentation pattern provides structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Methyl 2-hydroxyhexadecanoate.

Methodology:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr), as a solution in a suitable solvent (e.g., CCl₄), or in the vapor phase.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.

Data Analysis: The positions and shapes of the absorption bands are correlated with specific

functional groups. Expected characteristic peaks include:

~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

~2920 and ~2850 cm⁻¹: C-H stretching from the long alkyl chain.

~1740 cm⁻¹: C=O stretching from the ester carbonyl group.

~1170 cm⁻¹: C-O stretching from the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Methyl 2-hydroxyhexadecanoate.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50

mg for ¹³C NMR in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b093189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more scans may be required due to the low natural abundance

of ¹³C.

Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR

spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to determine the

structure of the molecule.

Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of Methyl 2-
hydroxyhexadecanoate, from initial sample preparation to final structural confirmation and

biological assessment.
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Sample Preparation & Initial Characterization
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Metabolic Pathway Analysis
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Caption: Workflow for the analysis of Methyl 2-hydroxyhexadecanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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